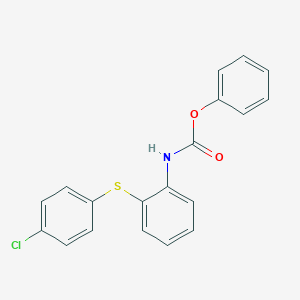

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate is an organic compound that features a phenyl carbamate group attached to a phenyl ring, which is further substituted with a 4-chlorophenylthio group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate typically involves the reaction of 2-((4-chlorophenyl)thio)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Nitric acid, sulfuric acid, halogens

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated compounds

科学的研究の応用

Medicinal Chemistry Applications

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate has been investigated for its pharmacological properties, particularly in the context of pain management and neuroprotection.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, suggesting that phenyl carbamates may exhibit similar effects. For instance, compounds with structural similarities have shown efficacy against drug-resistant epilepsy models, indicating that this compound might also possess anticonvulsant properties .

Analgesic Properties

Research indicates that derivatives of phenyl carbamates can significantly alleviate pain responses in various animal models. The mechanism involves modulation of pain pathways, potentially making this compound a candidate for developing new analgesics .

Neuroprotective Effects

Compounds structurally related to this compound have demonstrated protective effects against neurodegenerative conditions by inhibiting amyloid beta aggregation and reducing oxidative stress in neuronal cells . This suggests potential applications in treating conditions like Alzheimer's disease.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the phenyl and thio groups can significantly enhance the affinity and selectivity for biological targets, which is essential for increasing therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies provide insights into the practical applications of this compound:

-

Case Study 1: Antinociceptive Activity

In vivo studies demonstrated that administration of related carbamate compounds resulted in significant reductions in nociceptive responses in mice subjected to formalin-induced pain models. The results indicated a dose-dependent response, highlighting the potential use of these compounds in pain management therapies . -

Case Study 2: Neuroprotection Against Amyloid Beta

A study investigating the effects of similar compounds on astrocytes revealed moderate protective activity against amyloid beta-induced toxicity. This suggests that this compound may be beneficial in neurodegenerative disease contexts .

Data Table: Summary of Relevant Studies

作用機序

The mechanism of action of Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate can be compared with similar compounds such as:

- Phenyl (2-((4-bromophenyl)thio)phenyl)carbamate

- Phenyl (2-((4-methylphenyl)thio)phenyl)carbamate

- Phenyl (2-((4-fluorophenyl)thio)phenyl)carbamate

These compounds share similar structural features but differ in the substituents on the phenyl ring

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a range of chemical reactions and interact with different molecular targets, making it valuable for research and industrial applications.

生物活性

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its synthesis, biological evaluation, and implications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a phenyl group linked to a thioether moiety and a carbamate functional group. The synthesis typically involves the reaction of phenolic compounds with isocyanates, leading to the formation of carbamates. The presence of the 4-chlorophenyl thioether enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, derivatives of thiourea compounds have shown efficacy against various bacterial strains including E. faecalis and P. aeruginosa . While specific data on this compound is limited, its structural analogs indicate potential effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Research on similar carbamate derivatives has demonstrated significant cytotoxicity against cancer cell lines, with IC50 values ranging from 3 to 20 µM . Such findings warrant further investigation into the specific mechanisms by which this compound may inhibit tumor growth.

- Antichlamydial Activity : Although not directly studied for Chlamydia trachomatis, related compounds have shown activity against this pathogen, suggesting that this compound could also exhibit similar effects .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Potential activity against E. faecalis, P. aeruginosa based on analogs |

| Anticancer | Cytotoxicity observed in related compounds with IC50 values from 3 to 20 µM |

| Antichlamydial | Indirect evidence from similar compounds suggests potential efficacy |

Detailed Findings

- Antibacterial Studies : A study on thiourea derivatives demonstrated that structural modifications can enhance antibacterial properties. The incorporation of electron-withdrawing groups like chlorine has been linked to increased potency .

- Anticancer Mechanisms : Research indicates that carbamate derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and altering signaling pathways . For example, studies have shown that certain derivatives lead to increased LDH enzyme activity, indicating cell damage and potential therapeutic effects against breast cancer cell lines .

- Toxicity Assessments : Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments indicate low toxicity levels in human cell lines, but comprehensive studies are needed to establish safety margins .

特性

IUPAC Name |

phenyl N-[2-(4-chlorophenyl)sulfanylphenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2S/c20-14-10-12-16(13-11-14)24-18-9-5-4-8-17(18)21-19(22)23-15-6-2-1-3-7-15/h1-13H,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIQYOISZYSUNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。